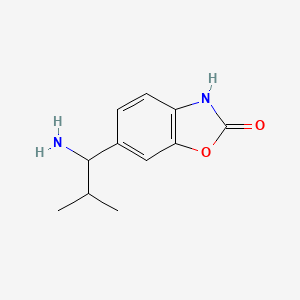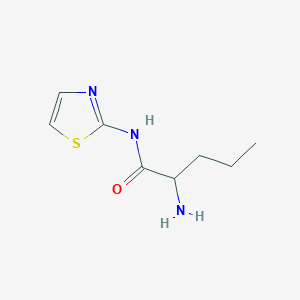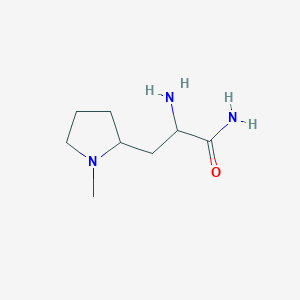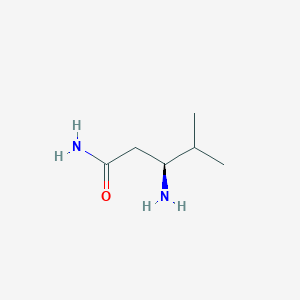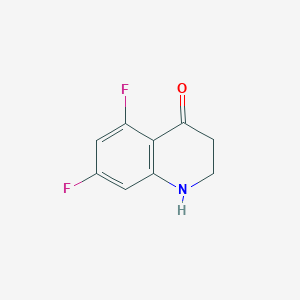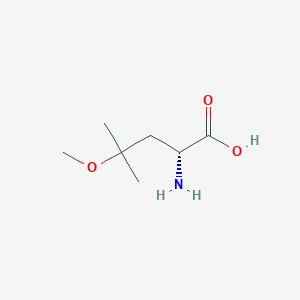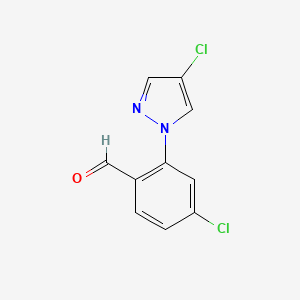
4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H6Cl2N2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group and a pyrazolyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Typically carried out in the presence of a catalyst or under acidic conditions.
Major Products Formed
Substitution Reactions: Various substituted benzaldehyde derivatives.
Oxidation Reactions: 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzoic acid.
Reduction Reactions: 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol.
Condensation Reactions: Imines or hydrazones depending on the reactants used.
Scientific Research Applications
4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is not well-documented. it is likely to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pyrazolyl group may also interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
4-Chlorobenzaldehyde: Lacks the pyrazolyl group, making it less versatile in certain chemical reactions.
Uniqueness
4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both chloro and pyrazolyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound in the synthesis of more complex molecules and in various research applications.
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
4-chloro-2-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-2-1-7(6-15)10(3-8)14-5-9(12)4-13-14/h1-6H |
InChI Key |
TWKHLCLJBGKEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(C=N2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dimethylamino)phenyl]ethane-1-thiol](/img/structure/B13295715.png)
![1-Propyl-1,7-diazaspiro[4.5]decane](/img/structure/B13295716.png)
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol](/img/structure/B13295718.png)
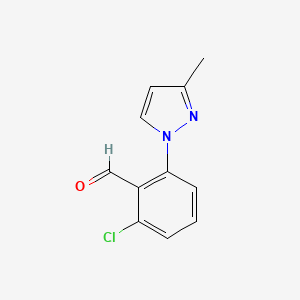
![N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine](/img/structure/B13295735.png)
![Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-CarboxylicAcid](/img/structure/B13295741.png)
